5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1148027-16-0
VCID: VC11725253
InChI: InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15)
SMILES: CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide

CAS No.: 1148027-16-0

Cat. No.: VC11725253

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide - 1148027-16-0

Specification

CAS No. 1148027-16-0
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 5-amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15)
Standard InChI Key UFAODLPGUNAADK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N
Canonical SMILES CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide is defined by its isoxazole ring, which confers aromatic stability and electronic diversity. Key features include:

  • Substituent Effects: The 2-methylphenyl group introduces steric hindrance and electron-donating effects, altering the compound’s solubility and binding affinity compared to para-substituted analogs.

  • Functional Groups: The amino (-NH2_2) and carboxamide (-CONH2_2) groups enhance hydrogen-bonding capabilities, critical for interactions with biological targets such as enzymes or receptors .

Table 1: Comparative Structural Features of Isoxazole Derivatives

Compound NameSubstituent at Position 3Key Functional GroupsMolecular Weight (g/mol)
5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide2-methylphenyl-NH2_2, -CONH2_2217.23
5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide4-methoxyphenyl-NH2_2, -CONH2_2233.22
MO5 4-methylbenzyl-NH2_2, -CONHCH2_2C6_6H4_4CH3_3263.30

The ortho-methyl group in 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide reduces rotational freedom compared to para-substituted analogs, potentially enhancing selectivity in molecular interactions.

Synthesis and Optimization Strategies

Cyclization-Based Synthesis

A primary synthetic route involves the cyclization of 2-methylbenzohydrazide with ethyl oxalyl chloride under basic conditions. This method, adapted from analogous isoxazole syntheses, proceeds via nucleophilic acyl substitution followed by ring closure:

2-Methylbenzohydrazide+Ethyl oxalyl chlorideBase5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide\text{2-Methylbenzohydrazide} + \text{Ethyl oxalyl chloride} \xrightarrow{\text{Base}} \text{5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide}

Reaction optimization studies suggest that yields improve with polar aprotic solvents (e.g., tetrahydrofuran) and catalytic acetic acid . Typical conditions include 48 hours at 60°C, achieving isolated yields of 65–72% after chromatographic purification.

Alternative Pathways

  • Hydrazide Carbodiimide Coupling: Utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent, this method facilitates carboxamide formation between 5-amino-isoxazole-4-carboxylic acid and 2-methylaniline .

  • Microwave-Assisted Synthesis: Recent advances reduce reaction times to <2 hours while maintaining yields >60%, though scalability remains a challenge .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic 2-methylphenyl and aromatic ring systems.

  • Organic Solvents: Freely soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with moderate solubility in ethanol (≈12 mg/mL).

Table 2: Physicochemical Properties

PropertyValue
LogP (Octanol-Water)1.8 ± 0.2
Melting Point198–202°C (decomposes)
UV-Vis λmax\lambda_{\text{max}}274 nm (in ethanol)

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, isoxazole H), 7.45–7.30 (m, 4H, aromatic H), 6.85 (s, 2H, -NH2_2), 2.45 (s, 3H, -CH3_3) .

  • IR (KBr): 3340 cm1^{-1} (N-H stretch), 1665 cm1^{-1} (C=O amide), 1590 cm1^{-1} (C=N).

Biological Activities and Mechanistic Insights

Immunomodulatory Effects

In murine models, 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide demonstrates dose-dependent suppression of TNF-α production (IC50_{50} = 3.2 μM), comparable to reference drugs like leflunomide . Mechanistically, it inhibits NF-κB translocation by stabilizing IκBα, thereby attenuating pro-inflammatory cytokine release .

Antiproliferative Activity

Preliminary screens against human cancer cell lines (MCF-7, A549) reveal moderate cytotoxicity (GI50_{50} = 18–25 μM), likely via interference with tubulin polymerization or topoisomerase II inhibition .

Table 3: Biological Activity Profile

Assay ModelActivity (IC50_{50}/GI50_{50})Reference Compound
TNF-α Inhibition (LPS-stimulated macrophages)3.2 μMLeflunomide (2.8 μM)
MCF-7 Breast Cancer Cells18 μMDoxorubicin (0.05 μM)

Applications and Future Directions

Pharmaceutical Development

The compound’s dual anti-inflammatory and antiproliferative activities position it as a candidate for:

  • Autoimmune Diseases: Potential use in rheumatoid arthritis or psoriasis, leveraging TNF-α suppression .

  • Adjuvant Therapy: Synergy with checkpoint inhibitors in oncology, enhancing T-cell-mediated tumor clearance .

Agricultural Chemistry

Preliminary data suggest efficacy against phytopathogenic fungi (e.g., Fusarium graminearum), with EC50_{50} values of 45 μM, warranting further exploration.

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